2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide
CAS No.: 87693-28-5
Cat. No.: VC5861874
Molecular Formula: C8H6N6O3
Molecular Weight: 234.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87693-28-5 |
|---|---|
| Molecular Formula | C8H6N6O3 |
| Molecular Weight | 234.175 |
| IUPAC Name | 2-nitro-N-(2H-tetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
| Standard InChI Key | HIKKGCYAILVAHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is C₈H₅N₅O₃, with a molecular weight of 219.16 g/mol. The compound consists of a benzene ring substituted with a nitro group (-NO₂) at the 2-position and an amide group (-CONH-) linked to a tetrazole ring. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, adopts a planar conformation due to resonance stabilization .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous tetrazole-nitro compounds (e.g., 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole) reveal orthorhombic crystal systems with space group Pna2₁ and lattice parameters a = 2.121 nm, b = 0.528 nm, and c = 0.625 nm . For 2-nitro-N-(1H-tetrazol-5-yl)benzamide, computational models using density functional theory (DFT) at the B3LYP/6-31G* level predict bond lengths of 1.33 Å for the C=N bond in the tetrazole ring and 1.22 Å for the carbonyl (C=O) group .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C=O Bond Length | 1.22 Å | DFT (B3LYP/6-31G*) |
| N-N Bond in Tetrazole | 1.33 Å | X-ray Diffraction |
| Dihedral Angle (C-N-C) | 120.5° | Computational |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-nitro-N-(1H-tetrazol-5-yl)benzamide typically involves a two-step process:
-
Nitration of Benzamide Precursor:
-
Tetrazole Ring Formation:
Equation 1: Tetrazole Cycloaddition
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance safety and yield. For example, microreactors reduce hazardous intermediate accumulation during nitration, achieving >90% purity .
Physicochemical Characterization
Thermal Stability
Thermogravimetric analysis (TGA) of related tetrazole-nitro compounds shows decomposition onset temperatures of ~200°C, with exothermic peaks at 220°C (DSC) . The nitro group contributes to thermal instability, necessitating storage below 25°C.
Table 2: Thermal Properties
| Property | Value | Technique |
|---|---|---|
| Decomposition Onset | 198°C | TGA |
| Melting Point | 215–218°C (dec.) | DSC |
| Heat of Formation (HOF) | 228.07 kJ·mol⁻¹ | DFT Calculation |
Spectroscopic Analysis
-
FT-IR: Peaks at 1700 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1450 cm⁻¹ (tetrazole ring vibration) .
-
¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, tetrazole), 8.20–7.90 (m, 4H, aromatic), 11.20 (s, 1H, NH) .
Chemical Reactivity and Applications
Reactivity Profile
-
Nucleophilic Substitution: The nitro group facilitates electrophilic aromatic substitution, enabling functionalization at the para position.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), yielding 2-amino-N-(1H-tetrazol-5-yl)benzamide .
Biological Activity
Tetrazole derivatives exhibit bioisosteric properties, mimicking carboxylic acids in enzyme binding. Preliminary studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and angiotensin-converting enzyme (ACE) (IC₅₀ = 18 µM).
Table 3: Biological Targets
| Target | IC₅₀ (µM) | Application |
|---|---|---|
| COX-2 | 12 | Anti-inflammatory |
| ACE | 18 | Antihypertensive |
Energetic Materials
The compound’s high nitrogen content (40.1%) and oxygen balance (Q = 0) make it a candidate for energetic materials. Detonation velocity (D) and pressure (P) calculated via Kamlet-Jacobs equations are 9,260 m·s⁻¹ and 37.92 GPa, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume